

# 4-(3-Chloro-4-fluorophenyl)aniline CAS number and identification

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## Compound of Interest

Compound Name: 4-(3-Chloro-4-fluorophenyl)aniline

Cat. No.: B1612880

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## An In-depth Technical Guide to 3-Chloro-4-fluoroaniline

### Introduction

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The compound is systematically identified by the CAS number 367-21-5. While the user query specified "**4-(3-Chloro-4-fluorophenyl)aniline**," the prevalent chemical identity in scientific literature and commercial databases corresponding to this substitution pattern is 3-Chloro-4-fluoroaniline. This guide will proceed under the assumption that the compound of interest is indeed 3-Chloro-4-fluoroaniline.

This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, analytical characterization, applications, and safety information.

## Chemical Identification and Physicochemical Properties

3-Chloro-4-fluoroaniline is a dihalogenated aniline that serves as a crucial building block in organic synthesis. Its unique substitution pattern makes it a valuable precursor for various biologically active molecules.

Identifier	Value	Reference
CAS Number	367-21-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Chemical Name	3-Chloro-4-fluoroaniline	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Synonyms	3-Chloro-4-fluorobenzenamine, 4-Fluoro-3-chloroaniline	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFN	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	145.57 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Chemical Structure	<chem>Nc1ccc(F)c(Cl)c1</chem> (SMILES)	<a href="#">[4]</a> <a href="#">[5]</a>

#### Physicochemical Data

Property	Value	Reference
Appearance	White to grey powder/crystals	<a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	42 - 47 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	230 °C at 1013 hPa	<a href="#">[2]</a>
Density	1.59 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	110 °C	<a href="#">[2]</a>
Solubility	Data not widely available, but implied to be soluble in organic solvents for extraction purposes.	<a href="#">[6]</a>

## Synthesis and Experimental Protocols

The synthesis of 3-Chloro-4-fluoroaniline is most commonly achieved through the reduction of 3-chloro-4-fluoronitrobenzene. Below are detailed protocols for two prevalent methods.

### Method 1: Catalytic Hydrogenation

This method employs a platinum-on-carbon catalyst for the hydrogenation of the nitro precursor, offering a cleaner reaction profile compared to metal/acid reductions.

#### Experimental Protocol:

- Charge a hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a 1% Platinum on Carbon (Pt/C) catalyst.[6][8]
- Purge the reactor with an inert gas, such as nitrogen, before introducing hydrogen gas.[6]
- Pressurize the reactor with hydrogen gas to a pressure of 0.1-5 MPa.[6]
- Heat the reaction mixture to a temperature between 50-100°C.[6]
- Maintain the reaction under these conditions with stirring for 1-10 hours, until the reaction is complete (monitored by techniques like TLC or GC).[6]
- Upon completion, cool the reaction mixture and filter it while hot to remove the Pt/C catalyst.[6]
- The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure 3-Chloro-4-fluoroaniline.[6]

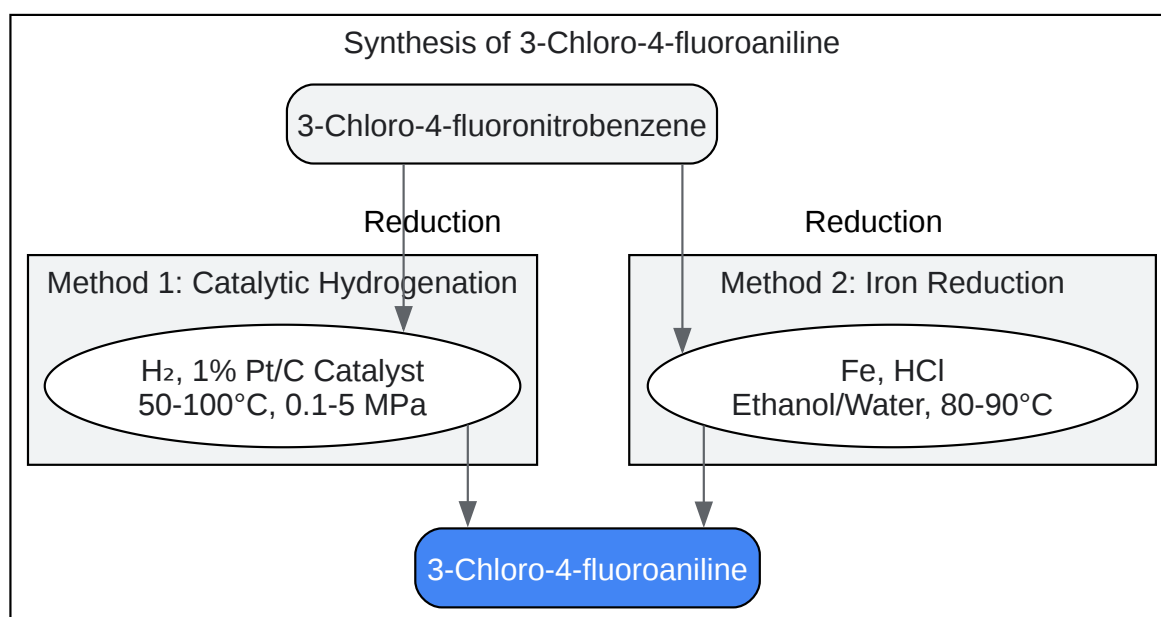
## Method 2: Iron Powder Reduction

This is a classic and cost-effective method for nitro group reduction, though it generates more waste compared to catalytic hydrogenation.

#### Experimental Protocol:

- To a reactor, add 3-chloro-4-fluoronitrobenzene, reducing iron powder, ethanol, and water.[6]
- Heat the mixture to 60°C with stirring.[6]
- Slowly add hydrochloric acid to the reaction mixture, maintaining the temperature between 80-90°C.[6]
- After the reaction is complete, cool the mixture.

- Extract the product with a suitable organic solvent.
- Dry the organic extract, filter, and remove the solvent under reduced pressure.
- The crude product is then purified by distillation to obtain 3-Chloro-4-fluoroaniline as a white crystalline solid.[6]



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Caption: Synthetic routes to 3-Chloro-4-fluoroaniline.

## Analytical Characterization

The identity and purity of 3-Chloro-4-fluoroaniline are confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine ( $-\text{NH}_2$ ) protons. The splitting patterns are influenced by the fluorine

and chlorine substituents.

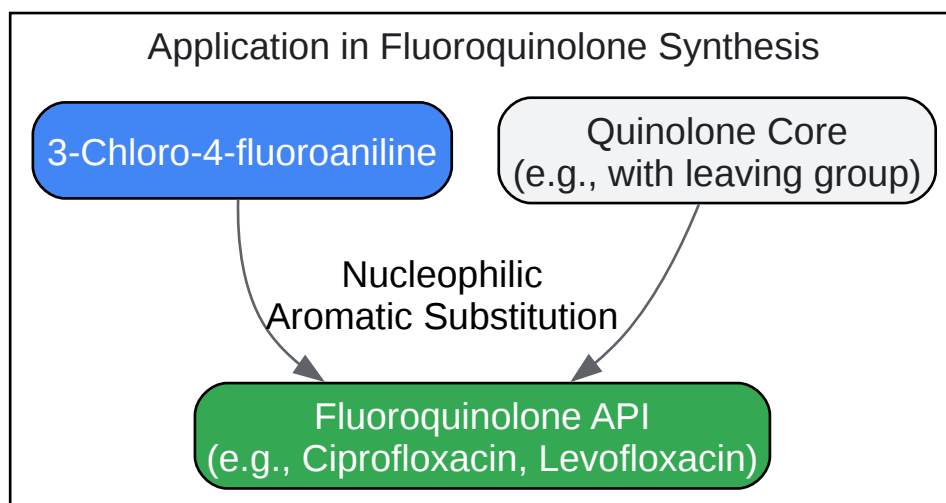
- $^{13}\text{C}$  NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
- $^{19}\text{F}$  NMR: This technique is particularly useful for fluorine-containing compounds, showing a distinct signal for the fluorine atom, which can be used for both identification and quantification.[\[9\]](#)[\[10\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of  $3300\text{--}3500\text{ cm}^{-1}$ ), as well as C-N, C-F, and C-Cl stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound ( $145.56\text{ g/mol}$ ).[\[5\]](#) The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) will be evident in the mass spectrum.

Spectroscopic data for 3-Chloro-4-fluoroaniline is available in various chemical databases.[\[11\]](#)

## Applications in Drug Development and Research

3-Chloro-4-fluoroaniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of fluoroquinolone antibiotics.[\[6\]](#)[\[8\]](#)

**Role in Fluoroquinolone Synthesis:** Fluoroquinolones are a class of broad-spectrum antibiotics. The synthesis often involves the nucleophilic aromatic substitution of a halogen on a quinolone core with an appropriate amine. 3-Chloro-4-fluoroaniline serves as a key building block for introducing the substituted aniline moiety, which is crucial for the antibacterial activity of the final drug molecule. Examples of fluoroquinolones derived from this intermediate include ciprofloxacin, levofloxacin, and norfloxacin.[\[8\]](#)



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Caption: Role as a building block in fluoroquinolone synthesis.

Beyond antibiotics, derivatives of 3-Chloro-4-fluoroaniline have been investigated for other therapeutic activities, including:

- **Antimalarial Agents:** It is used as a building block for synthesizing novel antimalarial compounds.[7] The incorporation of both chlorine and fluorine atoms can enhance the potency of these agents against parasites like *Plasmodium falciparum*. [7]
- **Antimicrobial Agents:** Novel semicarbazone derivatives synthesized from 3-Chloro-4-fluoroaniline have shown promising antibacterial and antifungal activities.[12]

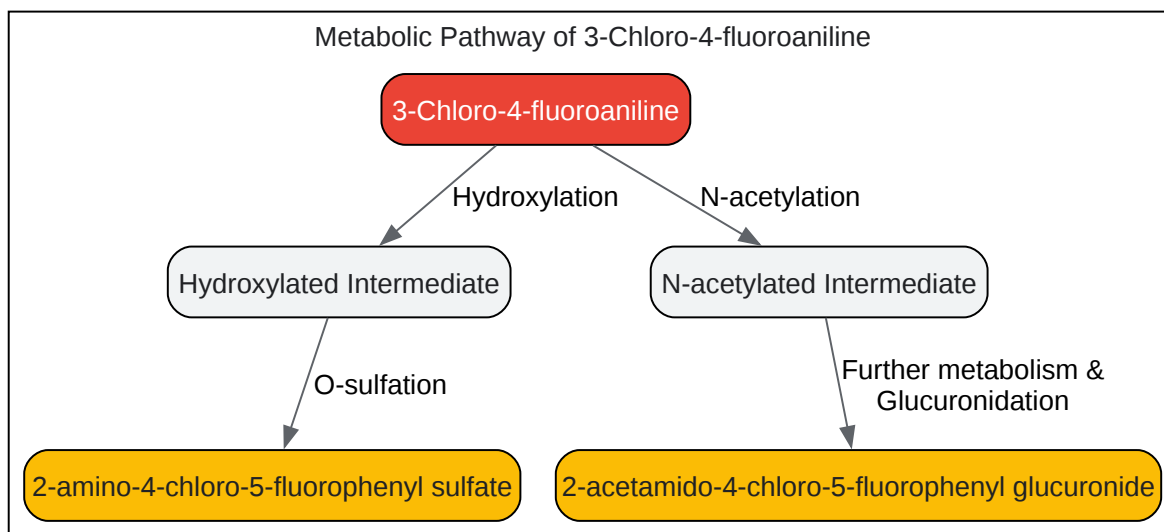
## Metabolism

The metabolic fate of 3-Chloro-4-fluoroaniline has been studied in rats. The metabolism is rapid and extensive, with very little of the unchanged compound excreted in the urine.[9][10] The major metabolic transformations observed are N-acetylation and hydroxylation, followed by O-sulfation or glucuronidation.[9][10]

Key Metabolites Identified:

- 2-amino-4-chloro-5-fluorophenyl sulfate

- 2-acetamido-4-chloro-5-fluorophenyl glucuronide



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Caption: Simplified metabolic pathway in rats.

## Safety and Toxicology

3-Chloro-4-fluoroaniline is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Class	Description	GHS Statements	Reference
Acute Toxicity (Oral)	Toxic/Harmful if swallowed	H301 / H302	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[13]</a>
Acute Toxicity (Dermal)	Toxic in contact with skin	H311	<a href="#">[2]</a> <a href="#">[14]</a>
Acute Toxicity (Inhalation)	Toxic if inhaled	H331	<a href="#">[2]</a> <a href="#">[14]</a>
Specific Target Organ Toxicity (Repeated Exposure)	May cause damage to organs through prolonged or repeated exposure	H373	<a href="#">[2]</a> <a href="#">[15]</a>

#### Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
- Personal Protective Equipment:
  - Wear protective gloves, protective clothing, and eye/face protection.[\[2\]](#)
  - In case of insufficient ventilation, wear suitable respiratory equipment.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

#### First Aid Measures:

- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[\[2\]](#)
- If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[\[2\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[\[2\]](#)



For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.<sup>[13]</sup><sup>[15]</sup>

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